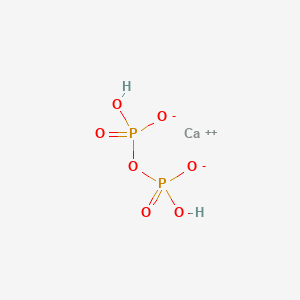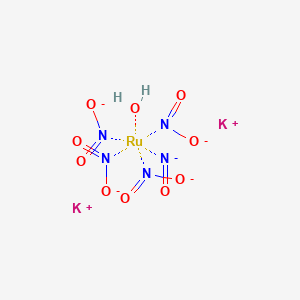
nickel bis(phosphinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel bis(phosphinate) is a coordination compound where nickel is bonded to two phosphinate ligands Phosphinates are derivatives of phosphinic acids, characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one organic group
准备方法
Synthetic Routes and Reaction Conditions: Nickel bis(phosphinate) can be synthesized through the reaction of nickel salts with phosphinic acids or their derivatives. One common method involves the reaction of nickel chloride with sodium phosphinate in an aqueous solution, followed by precipitation and purification of the product.
Industrial Production Methods: On an industrial scale, the synthesis of nickel bis(phosphinate) may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions typically include controlled temperature, pH, and concentration of reactants to optimize the formation of the desired compound.
化学反应分析
Types of Reactions: Nickel bis(phosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel phosphonate derivatives.
Reduction: Under certain conditions, nickel bis(phosphinate) can be reduced to form lower oxidation state nickel complexes.
Substitution: The phosphinate ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve the use of other phosphinic acids or phosphine ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel phosphonate, while substitution reactions can produce a variety of nickel complexes with different ligands.
科学研究应用
Nickel bis(phosphinate) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: Nickel bis(phosphinate) is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
作用机制
The mechanism by which nickel bis(phosphinate) exerts its effects involves the coordination of the nickel center with the phosphinate ligands. This coordination influences the electronic properties of the nickel atom, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
相似化合物的比较
Nickel bis(phosphinate) can be compared with other similar compounds, such as:
Nickel bis(phosphonate): Similar in structure but with phosphonate ligands instead of phosphinate. Phosphonates have a higher oxidation state and different reactivity.
Nickel bis(phosphine): Contains phosphine ligands, which are neutral and have different electronic properties compared to phosphinates.
Nickel bis(phosphite): Features phosphite ligands, which are less oxidized than phosphinates and have distinct reactivity.
Uniqueness: Nickel bis(phosphinate) is unique due to the specific electronic and steric properties imparted by the phosphinate ligands. These properties make it particularly effective in certain catalytic applications and provide distinct advantages in the synthesis of advanced materials.
属性
CAS 编号 |
14507-36-9 |
|---|---|
分子式 |
NiO2P+ |
分子量 |
121.666 g/mol |
InChI |
InChI=1S/Ni.HO2P/c;1-3-2/h;(H,1,2)/q+2;/p-1 |
InChI 键 |
FHWOHHDDVAYSLG-UHFFFAOYSA-M |
规范 SMILES |
[O-]P=O.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)


